5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide is a nitrogen-containing heterocyclic compound recognized for its unique bicyclic structure and potential biological activities. This compound, often utilized in medicinal chemistry, has garnered attention due to its reactivity and the presence of a bromine atom which influences its chemical behavior. The molecular formula of this compound is C₇H₉BrN₂, with a molecular weight of approximately 215.06 g/mol. The hydrobromide form enhances its solubility in polar solvents, making it suitable for various synthetic applications.
5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide can be sourced from chemical suppliers specializing in research-grade compounds. It is classified under the category of heterocyclic compounds due to its nitrogen-containing ring structure, specifically falling into the pyrrolopyridine family. This classification highlights its relevance in pharmacological studies and potential therapeutic applications.
The synthesis of 5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide can be achieved through several methods:
These methods are adaptable for both laboratory-scale synthesis and larger industrial production settings, where continuous flow reactors may enhance efficiency.
The molecular structure of 5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide can be represented by its canonical SMILES notation: C1C2=C(C=CN=C2CN1)Br. This notation illustrates the bicyclic nature of the compound and the positioning of the bromine atom at the 4th position on the pyrrolo ring.
Key structural data include:
5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide is known to participate in various chemical reactions due to its electrophilic nature:
These reactions facilitate the development of diverse derivatives that may possess distinct biological activities.
The mechanism of action for 5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide is primarily linked to its interaction with biological targets. Research indicates that this compound may act as an allosteric modulator for certain receptors or enzymes:
These actions underline its significance in therapeutic applications.
5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide exhibits several notable physical and chemical properties:
Relevant data includes:
These properties are crucial for determining handling procedures and applications in research settings.
5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide has diverse applications in scientific research:
The construction of the tricyclic 5H,6H,7H-pyrrolo[3,4-b]pyridine core employs two principal cyclization methodologies. The Ugi-Zhu three-component reaction (UZ-3CR), followed by a cascade process, represents a modern approach enabling molecular complexity and diversity. This method involves the reaction of an aldehyde, a primary amine (e.g., piperonylamine), and an α-isocyanoacetamide derivative under Lewis acid catalysis (ytterbium triflate, 10 mol%) in anhydrous toluene. Microwave irradiation (90°C, 25–30 min) facilitates the formation of a 5-aminooxazole intermediate, which subsequently undergoes in situ aza Diels-Alder cycloaddition with maleic anhydride. Sequential N-acylation, decarboxylation, and dehydration yield the pyrrolo[3,4-b]pyridin-5-one scaffold, a precursor to the saturated target. This method achieves excellent atom economy (release: CO₂ + 2H₂O) and moderate-to-high yields (20–92%) [3] [4].
Alternatively, dicarboxylic acid cyclization provides a straightforward route. Refluxing 2,3-pyridinedicarboxylic acid with concentrated ammonium hydroxide (28%) at 140°C for 6 hours induces cyclodehydration, directly furnishing pyrrolo[3,4-b]pyridine-5,7-dione in 84% yield. This intermediate requires subsequent reduction and functional group adjustments to access the saturated hydrobromide salt [7].
Table 1: Cyclization Methods for Pyrrolopyridine Scaffold
| Method | Key Reagents/Conditions | Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| Ugi-Zhu/Cascade | Aldehyde, amine, isocyanoacetamide, Yb(OTf)₃, MW, toluene | Pyrrolo[3,4-b]pyridin-5-one | 20–92 | [3][4] |
| Dicarboxylic Acid Cyclization | 2,3-Pyridinedicarboxylic acid, NH₄OH, 140°C | Pyrrolo[3,4-b]pyridine-5,7-dione | 84 | [7] |
Regioselective bromination of the pyrrolopyridine scaffold is critical for introducing functionality amenable to further derivatization or salt formation. N-Bromosuccinimide (NBS) serves as the halogenating agent of choice due to its controlled reactivity and compatibility with electron-rich heterocycles. Bromination typically targets the C3 position of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, exploiting the inherent electron density distribution. Reactions are conducted in aprotic solvents like dichloromethane (DCM) or acetonitrile at 0–25°C. The use of catalytic Lewis or Brønsted acids (e.g., FeCl₃, acetic acid) may enhance regioselectivity and reaction rate. Stoichiometric control (1.0–1.2 equiv NBS) is essential to minimize di-bromination by-products. Following bromination, the product (e.g., 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) is isolated via aqueous work-up and chromatography or recrystallization, yielding typically >75% of the desired regioisomer [1] [5] [8].
Conversion of the 5H,6H,7H-pyrrolo[3,4-b]pyridine free base to its hydrobromide salt enhances stability, crystallinity, and bioavailability. The process involves stoichiometric acid-base reaction in a suitable solvent:
Table 2: Hydrobromide Salt Crystallization Conditions
| Solvent System | HBr Equivalents | Temperature Profile | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 1.05 | 0°C → 25°C → 0°C | 85–90 | >98 |
| Isopropanol/Ethyl Acetate (1:3) | 1.10 | 5°C → 25°C (seeding) → 0°C | 88–92 | >97 |
| Ethyl Acetate | 1.08 | 0°C → 25°C → -10°C | 80–85 | >96 |
Synthetic routes to 5H,6H,7H-pyrrolo[3,4-b]pyridine hydrobromide exhibit significant operational and economic differences between laboratory and industrial settings.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9